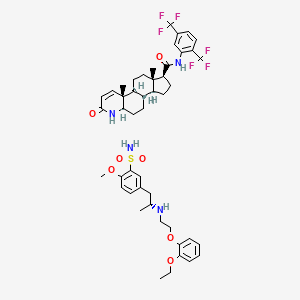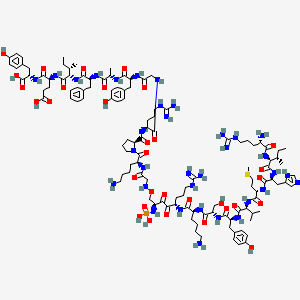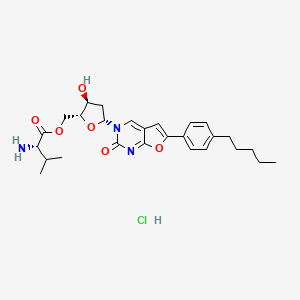![molecular formula C33H41GdN3O14P B10832425 Gadofosveset [MI] CAS No. 201688-00-8](/img/structure/B10832425.png)
Gadofosveset [MI]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadofosveset, also known by its trade names Vasovist and Ablavar, is a gadolinium-based contrast agent used in magnetic resonance angiography (MRA). It is primarily used to enhance the visibility of blood vessels during imaging procedures. Gadofosveset acts as a blood pool agent by binding to human serum albumin, which allows for high-resolution imaging of the vascular system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gadofosveset is synthesized through a series of chemical reactions involving gadolinium and the chelating agent fosveset. The process typically involves the formation of a gadolinium complex with fosveset under controlled conditions. The reaction conditions include maintaining specific pH levels and temperatures to ensure the stability and efficacy of the final product .
Industrial Production Methods: Industrial production of gadofosveset involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet regulatory standards. The final product is formulated as a trisodium salt monohydrate, which is then packaged for intravenous administration .
Analyse Des Réactions Chimiques
Types of Reactions: Gadofosveset undergoes various chemical reactions, including complexation, oxidation, and reduction. The primary reaction involves the complexation of gadolinium with fosveset, forming a stable chelate. This complexation reaction is crucial for the compound’s function as a contrast agent .
Common Reagents and Conditions: The synthesis of gadofosveset typically involves reagents such as gadolinium chloride and fosveset. The reaction conditions include maintaining an inert atmosphere to prevent oxidation and controlling the pH to optimize the complexation process .
Major Products Formed: The major product formed from the synthesis of gadofosveset is the gadolinium-fosveset complex. This complex is highly stable and exhibits strong binding affinity to human serum albumin, which enhances its efficacy as a contrast agent .
Applications De Recherche Scientifique
Gadofosveset has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the behavior of gadolinium-based contrast agents. In biology and medicine, gadofosveset is utilized for high-resolution imaging of blood vessels, aiding in the diagnosis of vascular diseases and conditions such as aortoiliac occlusive disease .
In the medical field, gadofosveset is particularly valuable for its ability to provide detailed images of the vascular system, which is essential for diagnosing and monitoring conditions such as peripheral vascular disease and venous thromboembolism. Additionally, it has been used in research to explore the potential of gadolinium-based agents in other imaging modalities .
Mécanisme D'action
Gadofosveset exerts its effects by binding reversibly to endogenous serum albumin, resulting in a longer vascular residence time compared to non-protein binding contrast agents. This binding increases the magnetic resonance relaxivity of gadofosveset, which decreases the relaxation time (T1) of water protons. As a result, there is an increase in the signal intensity (brightness) of blood during magnetic resonance imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds: Gadofosveset is often compared with other gadolinium-based contrast agents such as gadobenate dimeglumine, gadopentetate dimeglumine, and gadoterate meglumine. These compounds share similar properties but differ in their binding affinities, relaxivity, and pharmacokinetic profiles .
Uniqueness: What sets gadofosveset apart from other contrast agents is its strong and reversible binding to human serum albumin. This unique property allows for prolonged imaging windows and enhanced image quality, making it particularly useful for detailed vascular imaging .
Conclusion
Gadofosveset is a valuable gadolinium-based contrast agent with unique properties that make it highly effective for vascular imaging. Its ability to bind to serum albumin and its stability as a gadolinium-fosveset complex contribute to its efficacy and reliability in medical imaging applications. Despite its discontinuation in 2017, gadofosveset remains a significant compound in the field of magnetic resonance angiography.
Propriétés
Numéro CAS |
201688-00-8 |
|---|---|
Formule moléculaire |
C33H41GdN3O14P |
Poids moléculaire |
891.9 g/mol |
Nom IUPAC |
2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C33H44N3O14P.Gd/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q;+3/p-3/t26-;/m1./s1 |
Clé InChI |
ZSDLYSDDELEVDD-UFTMZEDQSA-K |
SMILES isomérique |
[H+].[H+].[H+].C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Gd+3] |
SMILES canonique |
[H+].[H+].[H+].C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![trisodium;2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium](/img/structure/B10832364.png)
![2-[(2-Methylsulfanylethylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10832366.png)
![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2R)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B10832393.png)
![[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfooxy-2-(sulfooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10832395.png)



![(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid;methanone;technetium-99(4+);chloride](/img/structure/B10832435.png)
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B10832437.png)

